Valproyl-2-pyrrolidinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-propylpentanoyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-6-10(7-4-2)12(15)13-9-5-8-11(13)14/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUYHJPEPBJSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152858 | |
| Record name | Valproyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120425-64-1 | |
| Record name | Valproyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120425641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Modifications of Valproyl 2 Pyrrolidinone
Synthetic Methodologies for Valproyl-2-pyrrolidinone
The creation of this compound involves specific chemical reactions to form its characteristic amide linkage, while the core pyrrolidinone structure can be modified through various techniques to generate a library of related compounds.
The synthesis of this compound (VP) is a targeted process that joins a valproic acid moiety to a 2-pyrrolidinone (B116388) ring. nih.gov A common and direct strategy for forming the necessary amide bond is through the acylation of 2-pyrrolidinone. This pathway can be conceptualized in a multi-step process:
Preparation of Precursors : The two primary starting materials are prepared. 2-pyrrolidinone is commercially produced via the reaction of γ-butyrolactone with ammonia. chemicalbook.comwikipedia.org Valproic acid is converted into a more reactive acylating agent, typically valproyl chloride, by reacting it with a chlorinating agent like thionyl chloride.
Acylation Reaction : The core reaction involves the nucleophilic attack of the nitrogen atom in the 2-pyrrolidinone ring on the electrophilic carbonyl carbon of valproyl chloride. This condensation reaction forms the stable amide bond of this compound and releases hydrochloric acid as a byproduct. A similar acylation strategy has been successfully employed to synthesize other valproyl derivatives, such as valproyl urea (B33335), by reacting valproyl chloride with urea. researchgate.net
A summary of the probable synthetic reaction is presented below:
Table 1: Synthesis of this compound| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|
Alternative pathways for synthesizing the 2-pyrrolidinone core itself include the hydrogenation and cyclization of succinonitrile (B93025) or the hydrogenation of succinimide (B58015) in the presence of ammonia. google.comgoogle.com
The 2-pyrrolidinone structure is a versatile scaffold that can be chemically modified to produce a wide array of derivatives. nih.gov These techniques allow for the systematic alteration of the molecule's properties.
N-Substitution : The hydrogen atom on the nitrogen of the 2-pyrrolidinone ring is acidic and can be readily substituted. N-alkylation can be achieved by reacting 2-pyrrolidinone with alkyl halides, while N-acylation introduces different acyl groups. chemicalbook.com
Vinylation : A key industrial derivatization is the vinylation of 2-pyrrolidinone with acetylene, which produces N-Vinyl-2-pyrrolidone (NVP), an important monomer for producing polyvinylpyrrolidone (B124986) (PVP). wikipedia.orgchemicalbook.com
Advanced Ring Synthesis : Modern synthetic methods allow for the construction of highly functionalized pyrrolidinone rings from acyclic precursors. Asymmetric [C + NC + CC] cycloaddition reactions, for example, can generate enantiomerically pure pyrrolidine (B122466) fragments with significant three-dimensional diversity. nih.gov Another sophisticated approach involves a Smiles-Truce cascade reaction, where arylsulfonamides react with cyclopropane (B1198618) diesters to create α-arylated pyrrolidinones in a one-pot process. researchgate.net These methods provide access to complex scaffolds that can be incorporated into novel analogues.
Design Principles for this compound and Analogues
The development of this compound and its analogues is a deliberate effort to create a "second-generation" valproic acid (VPA). researchgate.net The primary goal is to engineer a molecule with an improved pharmacological profile compared to the parent drug. researchgate.netresearchgate.net
The core design strategies include:
Mitigation of Toxicity : VPA usage is associated with rare but potentially life-threatening side effects, including hepatotoxicity and teratogenicity. researchgate.net A key design principle is to create analogues that lack these toxic liabilities. Research suggests that the acidic carboxylate function of VPA and certain metabolites are linked to these effects.
Creation of Stable Amide Derivatives : To address the issues linked to the carboxylic acid group, a major strategy is the development of stable amide derivatives. nih.gov By converting the acid into an amide, as in this compound, the resulting compound has no acidic function or may exhibit minimal metabolic conversion back to VPA. nih.gov This modification is intended to create a more potent and safer therapeutic agent. researchgate.net
Incorporation of a Pharmacophore : The 2-pyrrolidinone ring is not merely an inert carrier. It is considered an essential pharmacophore in its own right, being the core structure of nootropic drugs like piracetam. nih.gov The design of this compound may have been intended to combine the known activity of the valproyl moiety with the potential cognitive-enhancing or neurological effects of the pyrrolidinone template. nih.govnih.gov
Exploration of this compound Analogs and Conjugates
Following the design principles of modifying VPA, researchers have explored a wide range of analogues and conjugates. These efforts can be broadly categorized into the development of aliphatic amides, cyclic derivatives, and amino acid conjugates. researchgate.netnih.gov This research has led to several promising compounds that demonstrate the viability of the VPA derivatization strategy. researchgate.net
Examples of these explorations include:
Simple Amide Analogues : These compounds replace the carboxylic acid of VPA with a simple amide. Examples include valpromide (B1683473) (VPD) and valnoctamide (B1683749) (VCD), which are amide analogues of VPA and its structural isomer, valnoctic acid, respectively. researchgate.net
Urea Conjugates : Valproyl urea (VPU) was synthesized by acylating urea with valproyl chloride and has shown anticonvulsant activity. researchgate.net
Amino Acid Conjugates : This strategy involves linking VPA to amino acids, potentially leveraging endogenous transport mechanisms and improving tolerability. Synthesized examples include valproyl glycinamide (B1583983) (valrocemide), N-valproyl-L-Phenylalanine, and N-valproyl-L-Tryptophan. researchgate.netnih.govresearchgate.net
Cyclic Analogues : this compound itself is a prime example of a cyclic analogue, where the valproyl group is attached to a pre-formed ring structure.
Table 2: Selected Analogues and Conjugates of Valproic Acid
| Compound Name | Class | Key Structural Feature |
|---|---|---|
| Valproic Acid (VPA) | Parent Compound | Carboxylic Acid |
| Valpromide (VPD) | Amide Analogue | Primary amide of VPA |
| Valnoctamide (VCD) | Amide Analogue | Amide of valnoctic acid |
| Valproyl Urea (VPU) | Urea Conjugate | Urea linked to valproyl group |
| Valproyl Glycinamide | Amino Acid Conjugate | Glycinamide linked to valproyl group |
| N-valproyl-L-tryptophan | Amino Acid Conjugate | L-Tryptophan linked to valproyl group |
| This compound | Cyclic Analogue | 2-Pyrrolidinone ring N-acylated with valproyl group |
This systematic exploration of VPA's chemical space highlights the ongoing effort to develop new CNS agents with enhanced efficacy and improved safety profiles through rational drug design and chemical synthesis. researchgate.net
Preclinical Pharmacological Characterization of Valproyl 2 Pyrrolidinone
In Vitro Pharmacological Profiling
In vitro studies are crucial for understanding the direct molecular interactions of a compound. For Valproyl-2-pyrrolidinone, these studies have focused on its binding to receptors, its effect on enzymatic activity, and its modulation of neurotransmitter systems in cellular models.
Receptor Binding and Ligand Interaction Studies
While specific receptor binding assays for this compound are not extensively detailed in the provided information, the broader class of pyrrolidinone derivatives has been studied for their interactions with various central nervous system targets. For instance, levetiracetam, a structurally related pyrrolidinone derivative, is known to bind to the synaptic vesicle protein 2A (SV2A), which is involved in the exocytosis of neurotransmitters. mdpi.commdpi.com This interaction is considered a key part of its mechanism of action. mdpi.com Further research is needed to elucidate the specific receptor binding profile of this compound itself.
Enzymatic Activity Modulation (e.g., Histone Deacetylases)
Valproic acid (VPA), a structural component of this compound, is a known inhibitor of histone deacetylases (HDACs), particularly class I HDACs. mdpi.comresearchgate.netnih.govnih.gov This inhibition leads to the hyperacetylation of histones, which can modulate gene expression and is being investigated for its therapeutic potential in various diseases. mdpi.comresearchgate.net The major metabolite of levetiracetam, another related compound, 2-pyrrolidinone-n-butyric acid (PBA), has also been shown to inhibit HDACs. researchgate.net Given its structural similarity, it is plausible that this compound could also modulate HDAC activity, though direct studies are required to confirm this.
| Compound | Target Enzyme | Effect |
| Valproic Acid (VPA) | Histone Deacetylases (HDACs) | Inhibition mdpi.comresearchgate.netnih.govnih.gov |
| 2-pyrrolidinone-n-butyric acid (PBA) | Histone Deacetylases (HDACs) | Inhibition researchgate.net |
Neurotransmitter System Modulation in Cellular Models
This compound has been shown to modulate acidic amino acid neurotransmitters. nih.gov Specifically, its administration leads to a significant reduction of hippocampal aspartate and glutamate (B1630785). nih.gov This suggests an influence on the excitatory neurotransmitter system. The parent compound, valproic acid, is known to have diverse effects, including actions on voltage-dependent sodium and calcium channels and enzymes involved in GABA metabolism. mdpi.com Levetiracetam and its analogs also demonstrate a unique profile in rodent models of seizures, further highlighting the potential for pyrrolidinone derivatives to modulate neurotransmitter systems. mdpi.com
In Vivo Efficacy Studies in Experimental Models
In vivo studies in animal models are essential to assess the therapeutic potential of a compound in a whole organism. For this compound, these studies have concentrated on its effectiveness in models of cognitive dysfunction and seizures.
Evaluation in Cognitive Dysfunction Models (e.g., Cerebral Anoxia-Induced Deficits, Scopolamine-Induced Memory Disruption)
This compound has demonstrated significant protective effects in models of cognitive impairment. It has shown a notable protective effect against cerebral anoxia. nih.gov Furthermore, in a scopolamine-induced model of memory disruption in rats, this compound produced a potent prolongation of the latency time for the reversal of transient memory disruption of a passive avoidance response. nih.gov Scopolamine is an anticholinergic agent that impairs memory, and compounds that can counteract its effects are considered to have potential as cognitive enhancers. nih.govnih.govresearchgate.net
| Cognitive Dysfunction Model | Effect of this compound |
| Cerebral Anoxia | Significant protective effect nih.gov |
| Scopolamine-Induced Memory Disruption | Potent prolongation of latency time for reversal of memory disruption nih.gov |
Assessment in Preclinical Seizure Models (e.g., Maximal Electroshock Seizure, Pentylenetetrazol, Kindling)
The anticonvulsant properties of compounds are often evaluated using a battery of preclinical seizure models. The maximal electroshock seizure (MES) test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread. nih.govuc.ptscispace.comsemanticscholar.org The pentylenetetrazol (PTZ) seizure test is a model that primarily identifies compounds capable of raising the seizure threshold and is considered a model for generalized myoclonic seizures. semanticscholar.orgmeliordiscovery.comnih.gov The kindling model, where repeated subconvulsive stimuli lead to an increased susceptibility to seizures, is a model of chronic epilepsy. nih.govnih.gov
While direct data on this compound in these specific seizure models is not available in the provided search results, a related compound, N-(2-propylpentanoyl) urea (B33335) (valproyl urea), has shown significant protection in both the MES and pentylenetetrazol tests, with greater potency than its parent compound, valproic acid. researchgate.net This suggests that derivatives of valproic acid, including those with a pyrrolidinone moiety, have the potential for potent anticonvulsant activity.
Pharmacological Characterization in Other Relevant Animal Models
Preclinical evaluation of this compound (VP) in animal models has primarily focused on its potential as a cognitive-enhancing and neuroprotective agent. Research has demonstrated its efficacy in models of cerebral anoxia and chemically-induced memory impairment in rats.
In one key study, this compound demonstrated a significant protective effect against cerebral anoxia. nih.gov This suggests a potential neuroprotective capability of the compound under conditions of oxygen deprivation. The same study also investigated its impact on cognitive function using a passive avoidance response test in rats. nih.gov In this model, memory disruption was induced by scopolamine, an anticholinergic agent known to impair learning and memory. Administration of this compound resulted in a potent prolongation of the latency time for the reversal of this scopolamine-induced amnesia, indicating a significant cognitive-enhancing effect. nih.gov
Further investigation into the neurochemical effects of this compound revealed its ability to modulate excitatory amino acids in the brain. nih.gov Quantitative analysis using high-performance liquid chromatography (HPLC) showed a significant reduction of both aspartate and glutamate levels in the hippocampus of rats following administration of the compound. nih.gov These excitatory neurotransmitters are implicated in neurotoxicity under certain pathological conditions, and their reduction may contribute to the observed neuroprotective effects.
The following tables summarize the key findings from the preclinical pharmacological characterization of this compound in these animal models.
Table 1: Effects of this compound on Scopolamine-Induced Amnesia in Rats
| Treatment Group | Latency Time (seconds) for Passive Avoidance Response |
| Control | Data not available in source |
| Scopolamine only | Data not available in source |
| This compound + Scopolamine | Potent prolongation of latency time nih.gov |
This table illustrates the significant effect of this compound in reversing memory disruption in a passive avoidance task.
Table 2: Effects of this compound on Hippocampal Amino Acid Levels in Rats
| Amino Acid | Change in Hippocampal Concentration |
| Aspartate | Significant reduction nih.gov |
| Glutamate | Significant reduction nih.gov |
This table shows the modulatory effect of this compound on key excitatory neurotransmitters in the hippocampus.
Molecular and Cellular Mechanisms of Action of Valproyl 2 Pyrrolidinone
Modulation of Central Nervous System Amino Acid Neurotransmitter Systems
Valproyl-2-pyrrolidinone (VP) has been identified as a compound that modulates acidic amino acid neurotransmitter systems in the brain. Research into its specific effects has highlighted its impact on the homeostatic levels of key excitatory neurotransmitters.
Studies have demonstrated that this compound exerts a significant influence on glutamate (B1630785) levels within the hippocampus. Following intraperitoneal administration in animal models, a notable reduction in hippocampal glutamate concentration was observed jst.go.jpnih.gov. This finding suggests that this compound may play a role in modulating glutamatergic neurotransmission by affecting the synthesis, release, or reuptake of this primary excitatory amino acid.
In conjunction with its effects on glutamate, this compound has also been shown to impact aspartate levels. Quantitative analysis has revealed a significant decrease in hippocampal aspartate concentrations following the administration of the compound jst.go.jpnih.gov. This suggests a potential mechanism of action involving the modulation of aspartate metabolism or its function as a neurotransmitter.
| Compound | Brain Region | Effect on Neurotransmitter Level | Reference |
| This compound | Hippocampus | Significant Reduction in Glutamate | jst.go.jpnih.gov |
| This compound | Hippocampus | Significant Reduction in Aspartate | jst.go.jpnih.gov |
Currently, there is a lack of specific research findings detailing the direct interactions of this compound with Gamma-Aminobutyric Acid (GABA) pathways.
Ion Channel Target Engagement
The specific effects of this compound on ion channel function remain an area with limited direct investigation.
There is no direct scientific literature available that describes the influence of this compound on voltage-gated sodium channels.
There is no direct scientific literature available that describes the effects of this compound on voltage-gated calcium channels.
Epigenetic Regulatory Mechanisms (e.g., Histone Acetylation Dynamics)
The epigenetic effects of this compound are not direct but are a consequence of its conversion to its active metabolite, valproic acid. Valproic acid is a well-established inhibitor of histone deacetylases (HDACs). nih.govaacrjournals.orgfrontiersin.org The chemical structure of this compound, specifically the replacement of the carboxylic acid group with an amide linkage, is critical to this indirect action. Analogous compounds, such as valpromide (B1683473) (a simple amide of VPA), have been shown to lack direct HDAC inhibitory activity, suggesting the free carboxylic acid group of VPA is essential for this function. nih.govnih.gov
Once this compound is metabolized and VPA is released, VPA exerts its epigenetic influence by inhibiting class I and IIa HDACs. hdacis.comresearchgate.net HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these enzymes, VPA causes an accumulation of acetylated histones (hyperacetylation), particularly on histones H3 and H4. nih.govfrontiersin.orgresearchgate.net This process leads to a more relaxed, open chromatin structure (euchromatin), which allows transcription factors to access gene promoters, thereby activating the expression of previously silenced genes. frontiersin.orgnih.gov
This HDAC inhibition and subsequent histone hyperacetylation are believed to be central to many of VPA's therapeutic effects, including its potential in cancer therapy and its role in neuroprotection. nih.govnih.gov For instance, VPA-induced histone hyperacetylation at specific gene promoters can lead to the upregulation of genes involved in cell differentiation, growth arrest, and apoptosis. aacrjournals.orgdiagenode.com
Table 1: Effect of Valproic Acid (Active Metabolite) on Histone Acetylation
| Histone Target | Effect of VPA | Consequence |
|---|---|---|
| Histone H3 | Increased Acetylation (Hyperacetylation) nih.govresearchgate.net | Transcriptional Activation |
| Histone H4 | Increased Acetylation (Hyperacetylation) nih.govfrontiersin.org | Transcriptional Activation |
| Class I HDACs | Inhibition hdacis.com | Prevents removal of acetyl groups |
Synaptic Transmission Modulatory Roles
This compound and its active metabolite, valproic acid, significantly modulate the balance between excitatory and inhibitory neurotransmission in the central nervous system. Research on this compound has specifically shown that it reduces the levels of the excitatory amino acids aspartate and glutamate in the hippocampus. This finding points to a direct or indirect role in dampening excitatory synaptic activity.
The broader effects on synaptic transmission are primarily attributed to the actions of its metabolite, VPA. The mechanisms are twofold, involving the enhancement of GABAergic inhibition and the suppression of glutamatergic excitation.
Enhancement of GABAergic (Inhibitory) Transmission: Valproic acid is known to increase the brain's levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter. nih.govsymbiosisonlinepublishing.com It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by potentially stimulating GABA synthesis. symbiosisonlinepublishing.com Studies have shown that VPA can promote the neurogenesis of GABAergic neurons from stem cells and enhance postsynaptic GABA responses. nih.govnih.gov
Table 2: Modulation of Synaptic Neurotransmitters by this compound & its Metabolite VPA
| Neurotransmitter System | Effect | Mechanism |
|---|---|---|
| Glutamatergic (Excitatory) | Reduction of Glutamate & Aspartate | Direct effect of this compound. |
| Glutamatergic (Excitatory) | Reduction of Glutamate Release | VPA reduces frequency of sEPSCs. nih.gov |
| Glutamatergic (Excitatory) | Increased Glutamate Clearance | VPA upregulates glutamate transporters. nih.gov |
| GABAergic (Inhibitory) | Increased GABA Levels | VPA inhibits GABA transaminase. symbiosisonlinepublishing.com |
Prodrug Mechanism of Action and Metabolic Conversion to Valproic Acid
This compound is chemically designed as a prodrug of valproic acid. A prodrug is an inactive or less active compound that is metabolized (i.e., converted) in the body into a pharmacologically active drug. The structure of this compound is an amide, formed between the carboxylic acid group of valproic acid and the nitrogen atom of 2-pyrrolidinone (B116388).
This amide linkage is intended to be cleaved in vivo through hydrolysis, a chemical reaction with water, to release the parent drug, valproic acid, and the carrier moiety, 2-pyrrolidinone. uregina.ca This metabolic conversion is a critical step for the compound's activity, as the primary pharmacological effects, including HDAC inhibition and potent synaptic modulation, are executed by valproic acid.
The behavior of similar VPA amides strongly supports this mechanism. For example, valpromide, the simple primary amide of VPA, is known to be a prodrug that undergoes rapid and extensive biotransformation to valproic acid in humans. nih.govnih.govnih.gov This metabolic hydrolysis primarily occurs in the liver. nih.gov Once released, valproic acid itself undergoes further metabolism, mainly through glucuronide conjugation and mitochondrial beta-oxidation. drugbank.comyoutube.comclinpgx.org The conversion from the prodrug is essential, as the amide form (like valpromide) does not possess the same range of activities, most notably the lack of HDAC inhibition. nih.govnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Class |
|---|---|
| This compound | Amide, Prodrug |
| Valproic Acid (VPA) | Carboxylic Acid, Active Drug |
| Valpromide (VPD) | Amide, Prodrug |
| Gamma-aminobutyric acid (GABA) | Neurotransmitter |
| Glutamate | Neurotransmitter |
| Aspartate | Neurotransmitter |
Structure Activity Relationship Sar and Computational Studies of Valproyl 2 Pyrrolidinone
Elucidation of Structural Determinants for Bioactivity
Research into Valproyl-2-pyrrolidinone (VP) has demonstrated its potential as a cognitive-enhancing agent. nih.gov Studies have shown it provides a protective effect against cerebral anoxia and can counteract memory disruption in animal models. nih.gov The bioactivity of VP is also linked to its ability to modulate acidic amino acids in the brain, specifically by reducing hippocampal aspartate and glutamate (B1630785) levels. nih.gov The structure-activity relationship (SAR) of this compound and its analogs is determined by the interplay between the lipophilic, branched-chain valproyl group and the polar, cyclic pyrrolidinone ring. Modifications to either of these structural components can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, the degree of branching in the aliphatic side chain of related valproyl derivatives has been shown to directly impact their metabolic stability and anticonvulsant potency. nih.gov
Role of the Pyrrolidinone Ring in Pharmacological Potency
The non-planarity of the pyrrolidinone ring, a phenomenon known as "pseudorotation," provides an increased three-dimensional (3D) coverage, which is crucial for specific interactions with biological targets. nih.gov The spatial orientation of substituents on this ring can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov Inductive and stereoelectronic factors influence the puckering of the ring, which in turn affects its pharmacological efficacy. nih.gov In the context of central nervous system (CNS) active drugs, the pyrrolidinone ring is a key feature of the racetam class of nootropics and the antiepileptic drug Levetiracetam, where it is essential for binding to its target, the synaptic vesicle protein 2A (SV2A). nih.gov
| Feature | Description | Pharmacological Significance |
|---|---|---|
| Five-Membered Lactam Structure | A cyclic amide with a five-membered ring containing a nitrogen atom. | Provides a rigid, polar core for molecular interactions. frontiersin.org |
| sp3-Hybridization | Carbon atoms in the ring have a tetrahedral geometry. | Allows for efficient exploration of three-dimensional pharmacophore space. nih.gov |
| Non-Planarity (Pseudorotation) | The ring is not flat and can adopt various puckered conformations. | Increases 3D coverage, enabling more specific and potent interactions with biological targets. nih.gov |
| Stereogenicity | Carbon atoms in the ring can be chiral centers. | Allows for stereoisomers with potentially different biological activities and binding modes. nih.gov |
Contribution of the Valproyl Moiety to Therapeutic Efficacy
The valproyl moiety is structurally derived from valproic acid (VPA), a widely used broad-spectrum antiepileptic drug. nih.govresearchgate.net The incorporation of this group into the this compound structure is a deliberate strategy to impart VPA-like therapeutic properties. researchgate.net The therapeutic efficacy of VPA and its derivatives is highly dependent on the structure of the branched aliphatic side chain. nih.gov
SAR studies on a series of valpromide (B1683473) (valproic acid amide) derivatives have shown that the anticonvulsant activity is significantly affected by the molecule's pharmacokinetics, particularly its biotransformation. nih.gov An important finding is that an amide derivative that is not metabolized to its corresponding acid can be a more potent anticonvulsant. nih.gov This metabolic stability is dependent on the chemical structure, especially the substitution pattern on the aliphatic chain. nih.gov Valpromide itself is approximately twice as potent as valproate in certain animal models, which is attributed to its greater ability to cross the blood-brain barrier. nih.gov Therefore, the valproyl moiety contributes not only a pharmacologically active component but also influences the lipophilicity and metabolic fate of the entire molecule, which are critical for its therapeutic efficacy. researchgate.netnih.gov
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For compounds related to this compound, QSAR studies have been instrumental in investigating the structural features responsible for variations in anticonvulsant activity. nih.gov
In analyses of valproic acid metabolites and analogues, both 2D and 3D-QSAR approaches have been employed. nih.govresearchgate.net These studies typically involve the calculation of numerous structure descriptors, which can be categorized as follows:
Lipophilicity Descriptors: Such as partition and distribution coefficients (e.g., AlogP).
Topological Descriptors: Which describe the atomic connectivity within the molecule.
Geometrical Descriptors: Which relate to the 3D shape of the molecule.
Electronic Descriptors: Which describe the electron distribution. nih.gov
A key and consistent finding from these QSAR studies is the critical importance of lipophilicity for anticonvulsant activity. nih.govresearchgate.net Furthermore, the models suggest that substitution at the alpha-position of the valproyl moiety is essential for higher activity. nih.govresearchgate.net 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), generate steric and electrostatic potential maps, providing a more detailed visualization of the regions around the molecule where structural modifications would likely enhance or diminish biological activity. nih.gov
| Descriptor Type | Examples | Relevance to Bioactivity |
|---|---|---|
| Lipophilicity | Partition coefficient (logP), Distribution coefficient (logD) | Crucial for blood-brain barrier penetration and interaction with hydrophobic pockets of targets. nih.govresearchgate.net |
| Topological | Connectivity indices, Shape indices | Describes molecular size, shape, and degree of branching, which influences binding. researchgate.net |
| Geometrical | Molecular volume, Surface area | Relates to the steric fit of the molecule within a receptor's binding site. researchgate.net |
| Electronic | Partial charges, Dipole moment | Governs electrostatic and hydrogen bonding interactions with the biological target. nih.gov |
In Silico Modeling and Molecular Docking Approaches for Target Interaction Prediction
In silico modeling and molecular docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and its biological target, typically a protein or enzyme. frontiersin.orgnih.gov These approaches provide valuable insights into the molecular basis of a drug's action and can guide the design of new, more potent compounds. frontiersin.org
Molecular docking simulates the binding process, predicting the preferred orientation of the ligand within the target's active site and estimating the strength of the interaction, often expressed as a binding energy or docking score. mdpi.commdpi.com A more negative binding energy value typically indicates a stronger and more stable interaction. nih.gov The analysis of the docked complex reveals specific molecular interactions, such as:
Hydrogen Bonds: Crucial for binding specificity and stability.
Hydrophobic Interactions: Important for the binding of lipophilic moieties like the valproyl group.
Electrostatic Interactions: Occurring between charged or polar groups. mdpi.comresearchgate.net
For instance, docking studies of valproic acid with target proteins have identified key amino acid residues involved in binding through hydrogen bonds and alkyl or hydrophobic interactions. researchgate.net By applying these methods to this compound, researchers can generate hypotheses about its potential molecular targets and the specific structural features of both the pyrrolidinone ring and the valproyl moiety that are critical for this binding. frontiersin.org Following docking, molecular dynamics (MD) simulations can be employed to evaluate the stability of the predicted ligand-protein complex over time, providing further confidence in the predicted binding mode. nih.gov
Comparative Preclinical Research and Future Investigative Avenues
Comparative Analysis with Valproic Acid and Other Valproyl Derivatives
Valproic acid (VPA), a short-chain fatty acid, is a well-established antiepileptic drug (AED) with a broad spectrum of activity. mdpi.com Its simple chemical structure has invited numerous modifications to enhance potency and reduce adverse effects, leading to a range of derivatives. mdpi.com Valproyl-2-pyrrolidinone (VP) represents a significant structural departure by amalgamating the valproyl moiety with a pyrrolidinone ring.
Preclinical research indicates that VP's pharmacological profile diverges from that of VPA and its primary amide, valpromide (B1683473) (VPD). While VPA is primarily characterized by its anticonvulsant properties, VP has been evaluated as a cognitive-enhancing agent. nih.gov A study demonstrated that VP exerted a significant protective effect against cerebral anoxia and reversed scopolamine-induced memory disruption in a passive avoidance response test in rats. nih.gov This nootropic-like activity contrasts with the primary anticonvulsant and mood-stabilizing effects of VPA. nih.govdrugbank.com
Furthermore, the mechanism of action appears to differ. VPA's effects are linked to multiple targets, including the inhibition of histone deacetylase (HDAC) and modulation of GABAergic neurotransmission. nih.govnih.gov In contrast, administration of VP in rats was shown to significantly reduce hippocampal levels of the excitatory amino acids aspartate and glutamate (B1630785). nih.gov This suggests a distinct modulatory effect on glutamatergic systems, which is a key area for cognitive function.
Other derivatives of VPA have been synthesized to improve upon the parent compound's profile, primarily focusing on anticonvulsant efficacy. Amide derivatives, in particular, have shown promise. Valpromide (VPD), for instance, is reported to be 3 to 5 times more potent than VPA as an anticonvulsant and crosses the blood-brain barrier more readily. nih.gov Other amide analogues like Valnoctamide (B1683749) (VCD) and Diisopropylacetamide (DID) have also demonstrated greater anticonvulsant potency than VPA and have been investigated for neuropathic pain, showing ED₅₀ values of 52 mg/kg and 58 mg/kg, respectively, compared to VPA's 269 mg/kg in a rat model of tactile allodynia. mdpi.comnih.gov
The research on this compound, however, steers away from this focus on seizure control and toward cognitive effects, setting it apart from the mainstream of valproyl derivative development. nih.gov
| Compound | Primary Investigated Effect | Key Preclinical Finding | Reference |
|---|---|---|---|
| Valproic Acid (VPA) | Anticonvulsant | Established efficacy in various seizure models (MES, PTZ). | mdpi.com |
| This compound (VP) | Cognitive Enhancement | Protective against cerebral anoxia; reduces hippocampal aspartate and glutamate. | nih.gov |
| Valpromide (VPD) | Anticonvulsant / Antiallodynic | 3-5 times more potent than VPA as an anticonvulsant; ED₅₀ of 61 mg/kg for antiallodynia. | nih.gov |
| Valnoctamide (VCD) | Anticonvulsant / Antiallodynic | Higher potency than VPA in rodent models; ED₅₀ of 52 mg/kg for antiallodynia. | mdpi.comnih.gov |
| 2-ene-VPA | Anticonvulsant | Potency is 60-90% of VPA in electro- and chemiconvulsive tests. | mdpi.com |
Analogies with Other Pyrrolidinone-Containing Bioactive Molecules (e.g., Levetiracetam Derivatives)
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds targeting the central nervous system. nih.govfrontiersin.org The most notable structural analogy for this compound is with the racetam class of drugs, particularly Levetiracetam (LEV), a prominent antiepileptic drug. nih.gov
Levetiracetam, a pyrrolidone derivative, has a distinct mechanism of action, binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release. nih.govresearchgate.net This is different from the proposed mechanism of this compound, which involves the modulation of acidic amino acids. nih.gov While both contain the pyrrolidinone core, the substituent at the nitrogen atom dramatically alters their pharmacological profile—an ethylbutanamide group in LEV versus a valproyl group in VP.
Preclinical studies comparing LEV with its structural relatives highlight the specificity of these interactions. For example, the derivative UCB-34714, which is structurally related to LEV, shows a higher affinity for the LEV-binding site (pKi = 7.1 vs. 6.1 for LEV) and demonstrates more potent antiseizure activity in various animal models. aesnet.org In corneally-kindled mice, UCB-34714 had an ED₅₀ of 1.2 mg/kg, whereas LEV's was 7.3 mg/kg. aesnet.org This demonstrates that even subtle changes to the pyrrolidinone scaffold can significantly impact biological activity.
Other pyrrolidinone-containing molecules include nootropics like Piracetam and Aniracetam. frontiersin.orgresearchgate.net Piracetam, the parent compound of the racetam class, is structurally similar to LEV but has a much weaker anticonvulsant effect and is primarily noted for its cognitive-enhancing properties. researchgate.net Aniracetam is also investigated for its cognitive benefits. nih.gov The evaluation of this compound as a cognitive drug aligns it more closely with the pharmacological profile of these nootropic racetams than with the anticonvulsant LEV, despite the shared structural core. nih.gov The valproyl group, therefore, appears to confer a unique profile that merges a VPA-derived moiety with a racetam-like scaffold, resulting in a molecule with potential nootropic activity mediated by excitatory amino acid modulation.
| Compound | Structural Class | Primary Activity | ED₅₀ (Corneally-Kindled Mice) | Reference |
|---|---|---|---|---|
| Levetiracetam (LEV) | Pyrrolidinone Derivative | Antiseizure | 7.3 mg/kg i.p. | aesnet.org |
| UCB-34714 | Pyrrolidinone Derivative | Antiseizure | 1.2 mg/kg i.p. | aesnet.org |
| Piracetam | Pyrrolidinone Derivative | Nootropic | Not typically active in seizure models. | researchgate.net |
| This compound | Pyrrolidinone / Valproyl Hybrid | Cognitive-Enhancing | Data not available. | nih.gov |
Advanced Methodological Approaches in this compound Research
Further elucidation of this compound's pharmacological profile requires the application of advanced research methodologies. Given its unique hybrid structure, a multi-faceted approach is essential to understand its mechanism of action and potential therapeutic applications.
Computational Modeling and Rational Drug Design: These techniques can predict the interactions between this compound and potential biological targets. openaccessjournals.com Docking studies could explore its binding potential to enzymes involved in glutamate and aspartate metabolism or to excitatory amino acid transporters and receptors. This could help clarify the mechanism behind the observed reduction in hippocampal excitatory amino acids. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of this compound analogues would be crucial. openaccessjournals.com Modifications to both the valproyl chain (e.g., altering chain length or branching) and the pyrrolidinone ring could identify key structural features required for its cognitive-enhancing activity. This approach has been successfully used to develop novel anticonvulsants from the pyrrolidine-2,5-dione scaffold. nih.gov
Advanced Analytical Techniques: The initial research on this compound utilized High-Performance Liquid Chromatography (HPLC) to quantify changes in brain amino acid levels. nih.gov Future studies could employ more sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) for a more comprehensive analysis of neurochemical changes. In vivo microdialysis in animal models could also be used to monitor real-time fluctuations in extracellular glutamate and aspartate levels following administration of the compound.
In Vitro Target Validation: Radioligand binding assays and enzymatic assays are necessary to validate targets identified through computational methods. For instance, if modeling suggests an interaction with a specific glutamate receptor subtype, binding assays can confirm this interaction and determine the affinity. These in vitro studies are essential to prove a direct molecular mechanism of action. nih.gov
Emerging Research Directions for this compound in Medicinal Chemistry
The preliminary findings on this compound's cognitive-enhancing effects open up several promising avenues for future research in medicinal chemistry. nih.gov
Exploring Neuroprotective Potential: The reduction of hippocampal glutamate suggests a potential role in mitigating excitotoxicity, a key pathological process in neurodegenerative diseases and ischemic brain injury. nih.govnih.gov Future research should investigate whether this compound confers neuroprotective effects in cellular and animal models of conditions like Alzheimer's disease, Parkinson's disease, or stroke. This aligns with research showing neuroprotective actions for the parent compound, valproate. researchgate.net
Elucidation of the Glutamatergic Mechanism: The exact mechanism by which this compound reduces aspartate and glutamate levels remains unknown. nih.gov Medicinal chemistry efforts could focus on designing molecular probes to identify its specific target within the glutamatergic system. Investigating its effects on glutamate synthesis, release, uptake, and receptor binding is a critical next step.
Development of Novel Analogs for Enhanced Potency and Specificity: Based on SAR studies, new hybrid molecules can be designed. The goal would be to create analogs with improved potency for cognitive enhancement while avoiding the known liabilities of valproic acid. The pyrrolidinone scaffold is highly versatile, allowing for stereoselective synthesis and the introduction of various functional groups to fine-tune the molecule's properties. nih.govmdpi.com
Investigation as an Adjunctive Therapy: Given its unique profile, this compound could be investigated as an adjunctive therapy. For example, its potential cognitive-enhancing properties could be beneficial in combination with traditional antiepileptic drugs that are sometimes associated with cognitive side effects.
Q & A
Q. What are the established synthetic routes for Valproyl-2-pyrrolidinone, and how can their efficiency be validated?
this compound synthesis typically involves nucleophilic substitution or condensation reactions between valproic acid derivatives and pyrrolidinone precursors. To validate efficiency, researchers should:
- Compare yields and purity across routes using HPLC or GC-MS .
- Optimize reaction conditions (e.g., solvent, temperature, catalysts) via Design of Experiments (DoE) .
- Characterize intermediates and final products via H/C NMR and FT-IR to confirm structural integrity .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?
Reproducibility requires rigorous standardization:
- Use validated analytical methods (e.g., LC-MS/MS) for quantifying plasma/tissue concentrations .
- Adopt in vivo models (e.g., rodent studies) with controlled variables (dose, administration route, fasting state) .
- Report raw data and statistical analyses (e.g., AUC, ) in compliance with FAIR principles .
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying conditions?
Stability studies should integrate:
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal degradation .
- UV-Vis Spectroscopy to monitor photolytic changes under accelerated light exposure .
- Mass Spectrometry to identify degradation byproducts and elucidate degradation pathways .
Advanced Research Questions
Q. How can contradictory data on this compound’s neuroprotective efficacy be resolved?
Contradictions often arise from methodological heterogeneity. Researchers should:
- Conduct systematic reviews/meta-analyses to identify confounding variables (e.g., dosing regimens, animal strains) .
- Replicate studies using harmonized protocols (e.g., NIH Stroke Scale for neuroprotection assays) .
- Perform dose-response studies to clarify therapeutic windows and off-target effects .
Q. What strategies are effective for elucidating the compound’s mechanism of action in epigenetic modulation?
Mechanistic studies require multi-modal approaches:
- In silico docking (e.g., molecular dynamics simulations) to predict histone deacetylase (HDAC) binding affinities .
- ChIP-seq or RNA-seq to profile histone acetylation and gene expression changes in treated cell lines .
- Knockout models (e.g., HDAC-specific siRNA) to validate target specificity .
Q. How should researchers design experiments to address discrepancies between in vitro and in vivo metabolic profiles?
Bridging this gap involves:
- Microsomal assays (e.g., human liver microsomes) to identify phase I/II metabolites .
- Physiologically Based Pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes .
- Tissue-specific metabolomics (e.g., LC-HRMS) to compare metabolic pathways across models .
Methodological Guidance
Q. What criteria should guide the selection of cell lines for toxicity studies?
Prioritize:
Q. How can researchers mitigate bias in preclinical efficacy evaluations?
Implement:
- Blinded study designs for data collection and analysis .
- Pre-registration of hypotheses and protocols (e.g., on Open Science Framework) to reduce HARKing .
- Power analyses to ensure adequate sample sizes and minimize Type I/II errors .
Data Management and Reporting
Q. What frameworks ensure robust data archiving for this compound research?
Adopt:
Q. How should researchers address incomplete or conflicting spectral data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
